molecular formula C13H15NO2 B042585 Benzyl 5,6-dihydropyridine-1(2H)-carboxylate CAS No. 66207-23-6

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B042585
M. Wt: 217.26 g/mol
InChI Key: YWKYQRWNOXUYJK-UHFFFAOYSA-N
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Patent
US05266569

Procedure details

A solution of the acyl azide in toluene (150 ml) was added dropwise to a toluene solution (150 ml) of t-butanol (30 ml) and pyridinium tosylate (9 mg) at 100° C. After completion of the addition, the reaction mixture was maintained at 100° C. for 12 hours. The reaction mixture was concentrated in vacuo, and the residue was chromatographed on silica gel (eluant: 20% ethyl acetate/hexane), providing the title compound as a viscous yellow oil, (2.4 g, 6.9 mmol, 7.5% yield from benzyl 1,2,5,6-tetrahydropyridine-1-carboxylate).
[Compound]
Name
acyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(C)(C)C.S(C1C=CC(C)=CC=1)([O-])(=O)=[O:7].[NH+:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:23]1([CH3:29])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[N:17]1([C:1]([O:5][CH2:29][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[O:7])[CH2:22][CH2:21][CH:20]=[CH:19][CH2:18]1 |f:1.2|

Inputs

Step One
Name
acyl azide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
9 mg
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.[NH+]1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (eluant: 20% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1(CC=CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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